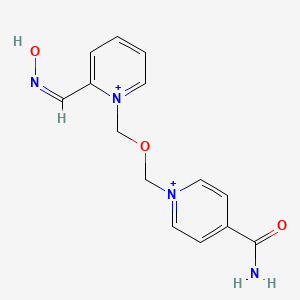
2,3-Dibromo-5-chlorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-5-chlorobenzonitrile is an organic compound with the molecular formula C7H2Br2ClN It is a derivative of benzonitrile, where the benzene ring is substituted with two bromine atoms and one chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-5-chlorobenzonitrile typically involves the bromination of 5-chlorobenzonitrile. One common method includes the use of bromination reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound can be achieved through a similar bromination process, but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-5-chlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of substituted benzonitriles.
Reduction: Formation of amines.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2,3-Dibromo-5-chlorobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-chlorobenzonitrile is primarily based on its ability to interact with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes by modifying key biomolecules .
Comparison with Similar Compounds
- 2,4-Dibromo-5-chlorobenzonitrile
- 3,5-Dibromo-2-chlorobenzonitrile
- 2,4-Dibromo-5-fluorobenzonitrile
Comparison: 2,3-Dibromo-5-chlorobenzonitrile is unique due to its specific substitution pattern on the benzene ring. This unique arrangement of bromine and chlorine atoms imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not be able to achieve .
Properties
Molecular Formula |
C7H2Br2ClN |
|---|---|
Molecular Weight |
295.36 g/mol |
IUPAC Name |
2,3-dibromo-5-chlorobenzonitrile |
InChI |
InChI=1S/C7H2Br2ClN/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2H |
InChI Key |
NFSRXOMDFNYZSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12992670.png)

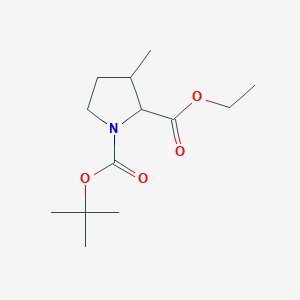
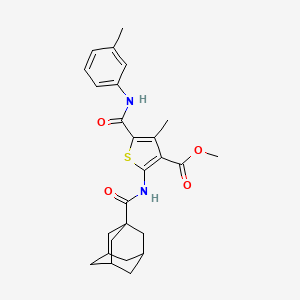
![7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B12992699.png)
![6'-chlorospiro[cyclopropane-1,3'-pyrrolo[3,2-c]pyridin]-2'(1'H)-one](/img/structure/B12992702.png)
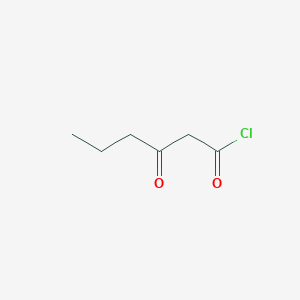
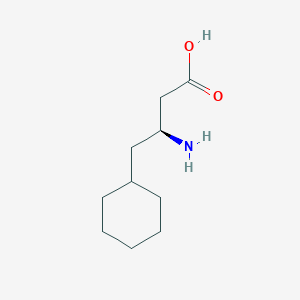
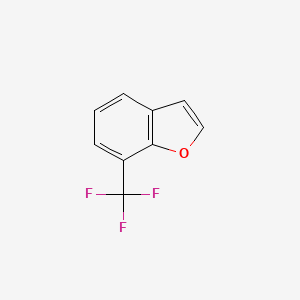
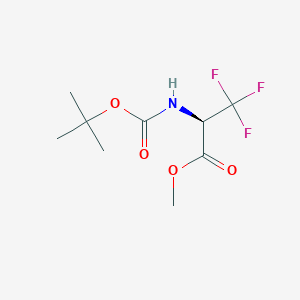
![6-Ethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B12992737.png)
![2-(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid](/img/structure/B12992744.png)
![5,7-Dihydrofuro[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B12992755.png)
